1-(4-Chloropyridin-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGCCYFIQMOVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 1 4 Chloropyridin 2 Yl Ethanol
Reactivity of the Alcohol Moiety
The secondary alcohol group is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions and Product Characterization
The oxidation of the secondary alcohol in 1-(4-chloropyridin-2-yl)ethanol yields the corresponding ketone, 1-(4-chloropyridin-2-yl)ethanone (B1367330). This transformation is a common and synthetically useful reaction. Various oxidizing agents can be employed to effect this change, with the choice of reagent often depending on the desired reaction conditions and scale.
Common oxidizing agents for this type of transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO2). Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and Dess-Martin periodinane are also effective methods that operate under mild conditions.
The product, 1-(4-chloropyridin-2-yl)ethanone, can be characterized using standard spectroscopic techniques. In its infrared (IR) spectrum, the disappearance of the broad O-H stretching band of the starting alcohol and the appearance of a strong C=O stretching absorption around 1700 cm⁻¹ are indicative of the successful oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy would show the disappearance of the hydroxyl proton signal and a downfield shift of the methine proton, which becomes a singlet in the ketone product.
| Oxidation Reaction of this compound | |
| Reactant | This compound |
| Product | 1-(4-Chloropyridin-2-yl)ethanone |
| Common Oxidizing Agents | PCC, PDC, MnO2, Swern Oxidation reagents, Dess-Martin periodinane |
| Key Spectroscopic Changes (IR) | Disappearance of O-H stretch, appearance of C=O stretch (~1700 cm⁻¹) |
| Key Spectroscopic Changes (¹H NMR) | Disappearance of OH proton, downfield shift of methine proton |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com This reaction is an equilibrium process, and often requires the removal of water to drive it to completion. masterorganicchemistry.com Alternatively, the use of more reactive acylating agents like acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), can lead to higher yields of the corresponding ester.
Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide in a nucleophilic substitution reaction to form the ether. The choice of base and solvent is crucial to ensure efficient formation of the alkoxide and subsequent substitution.
| Esterification and Etherification Reactions | |
| Reaction Type | Reagents |
| Fischer Esterification | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄) |
| Acylation | Acid chloride or anhydride, base (e.g., pyridine) |
| Williamson Ether Synthesis | Strong base (e.g., NaH), alkyl halide |
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution. Protonation of the hydroxyl group by a strong acid allows for its departure as a water molecule. Subsequent attack by a nucleophile can then occur at the carbocationic center.
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups, and readily undergo substitution with a wide range of nucleophiles.
Reactivity of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. youtube.com This electron deficiency deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. youtube.comscranton.edu
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires harsh reaction conditions. youtube.com The nitrogen atom deactivates the ring by inductively withdrawing electron density. youtube.com Furthermore, under the acidic conditions often used for EAS, the pyridine nitrogen is protonated, further increasing the deactivation of the ring. youtube.com
If EAS does occur, substitution is directed to the meta-position (C5) relative to the ring nitrogen. This is because the intermediates for ortho and para substitution are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.com However, due to the deactivating nature of the pyridine ring, electrophilic substitution on this compound is not a common reaction. youtube.com
Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom at the C4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r). nih.govmasterorganicchemistry.com The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. scranton.edu
This reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. The aromaticity of the ring is then restored by the departure of the chloride ion. masterorganicchemistry.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom. nih.gov For example, reaction with an amine would yield a 4-aminopyridine (B3432731) derivative. nih.gov The rate of this substitution is generally faster than for the corresponding chlorobenzene (B131634) derivative due to the activating effect of the pyridine nitrogen. masterorganicchemistry.com
| Nucleophilic Aromatic Substitution of Chlorine | |
| Position of Substitution | C4 of the pyridine ring |
| Activating Factor | Electron-withdrawing pyridine nitrogen |
| Mechanism | Addition-Elimination (SNA_r) |
| Common Nucleophiles | Amines, Alkoxides, Thiolates |
| Product Type | 4-substituted pyridine derivatives |
Metal-Catalyzed Cross-Coupling Reactions
The structure of this compound, featuring a chloro-substituted pyridine ring, presents a key site for metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the pyridine ring can be readily displaced through various catalytic cycles, making this compound a versatile building block.
While specific studies on this compound are not extensively documented, the reactivity of similar chloropyridine derivatives is well-established in a range of palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Given the presence of the secondary alcohol, protection of the hydroxyl group may be necessary in some cases to prevent side reactions, though modern catalytic systems often exhibit high functional group tolerance. The pyridyl nitrogen can also influence the reaction by coordinating to the metal center, which can either be beneficial by facilitating catalyst delivery or detrimental by leading to catalyst inhibition.
Below is a table summarizing potential palladium-catalyzed cross-coupling reactions for this compound, based on established methodologies for related substrates.
| Reaction Type | Potential Coupling Partner | Catalyst/Ligand System (Example) | Potential Product |
| Suzuki Coupling | Arylboronic acid / ester | Pd(OAc)₂, SPhos | 1-(4-Arylpyridin-2-yl)ethanol |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 1-(4-(Alkynyl)pyridin-2-yl)ethanol |
| Buchwald-Hartwig Amination | Amine (primary or secondary) | Pd₂(dba)₃, BINAP | 1-(4-(Amino)pyridin-2-yl)ethanol |
| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 1-(4-(Alkenyl)pyridin-2-yl)ethanol |
| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | 1-(4-(Alkyl/Aryl)pyridin-2-yl)ethanol |
Stereochemical Aspects of Reactions
The chiral center at the carbon bearing the hydroxyl group in this compound introduces a critical stereochemical element to its reactivity. Reactions involving this center can proceed with specific stereochemical outcomes, which is of paramount importance in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications.
Diastereoselective and Enantioselective Transformations
The development of diastereoselective and enantioselective transformations is a cornerstone of modern synthetic chemistry. For a chiral substrate like this compound, these reactions would allow for the synthesis of specific stereoisomers of its derivatives.
Diastereoselective Reactions: If a new stereocenter is introduced into a derivative of this compound, the existing chiral center can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled diastereoselectivity. For example, the reduction of a ketone derived from the oxidation of the alcohol would likely exhibit some degree of diastereoselectivity based on the steric and electronic environment provided by the substituted pyridine ring.
Enantioselective Transformations: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While this compound itself is a racemate unless resolved, its precursor ketone, 1-(4-chloropyridin-2-yl)ethanone, could be a substrate for asymmetric reduction. The use of chiral reducing agents or catalysts can lead to the formation of either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.
A well-established method for the enantioselective reduction of ketones is the use of chiral oxazaborolidine catalysts, as pioneered by Corey, Bakshi, and Shibata (CBS reduction). Another powerful approach is asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst.
The following table outlines potential stereoselective reactions involving this compound or its precursor.
| Reaction Type | Substrate | Reagent/Catalyst (Example) | Stereochemical Outcome |
| Asymmetric Reduction | 1-(4-Chloropyridin-2-yl)ethanone | (R)-CBS catalyst, BH₃·THF | (R)-1-(4-Chloropyridin-2-yl)ethanol |
| Asymmetric Reduction | 1-(4-Chloropyridin-2-yl)ethanone | (S)-CBS catalyst, BH₃·THF | (S)-1-(4-Chloropyridin-2-yl)ethanol |
| Asymmetric Transfer Hydrogenation | 1-(4-Chloropyridin-2-yl)ethanone | RuCl(S,S)-TsDPEN | (S)-1-(4-Chloropyridin-2-yl)ethanol |
| Nucleophilic Substitution (via tosylate) | (R)-1-(4-Chloropyridin-2-yl) tosylate | NaN₃ | (S)-1-Azido-1-(4-chloropyridin-2-yl)ethane (Inversion) |
Derivatives, Analogues, and Structure Activity Relationship Sar Investigations
Synthesis of Novel Derivatives from 1-(4-Chloropyridin-2-yl)ethanol
The reactivity of the hydroxyl and chloro-substituents on the this compound backbone allows for a multitude of synthetic transformations, leading to the creation of complex and functionally diverse molecules.
The chiral center inherent to this compound makes it a valuable precursor for the synthesis of chiral ligands and organocatalysts. These molecules are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product.
Chiral ligands derived from this scaffold can coordinate with metal centers to form catalysts for a variety of asymmetric reactions. Similarly, the pyridine-ethanol framework can be incorporated into purely organic molecules that act as catalysts. For instance, cinchona alkaloids, which feature a quinoline (B57606) moiety structurally related to the pyridine (B92270) ring in the title compound, have been successfully used to catalyze enantioselective Michael addition reactions, yielding highly substituted 1,4-dihydropyridines. nih.gov The development of such organocatalysts is a burgeoning area of research, offering greener and more sustainable alternatives to metal-based catalysts. mdpi.comscienceopen.com
The synthesis of these chiral entities often involves the modification of the hydroxyl group to introduce other functionalities or the linkage of the pyridine nitrogen to other molecular fragments. The resulting ligands and organocatalysts can be employed in a range of stereoselective transformations, including reductions, alkylations, and cycloadditions. beilstein-journals.orgscienceopen.com
The this compound structure can be elaborated upon to construct more complex heterocyclic systems. The inherent reactivity of the chloropyridine ring allows for nucleophilic substitution reactions, enabling the introduction of various side chains and the formation of new rings. amazonaws.com
For example, the pyridine ring can be a building block for the synthesis of bicyclic and tricyclic heteroaromatic compounds. vdoc.pub Reactions such as the Gewald reaction, which is used to synthesize substituted 2-aminothiophenes, demonstrate how a pyridine-containing starting material can be incorporated into a new heterocyclic ring system. vdoc.pub Furthermore, the chloro-substituent can be displaced by various nucleophiles to introduce different functional groups or to facilitate ring-closing reactions, leading to a diverse library of heterocyclic compounds. amazonaws.comresearchgate.net
| Reaction Type | Starting Materials | Resulting Heterocycle | Key Features |
| Nucleophilic Substitution | This compound, Amines | Aminopyridine derivatives | Displacement of the chloro group. |
| Cyclocondensation | Derivatives of this compound | Fused heterocyclic systems | Formation of new rings fused to the pyridine core. |
| Gewald Reaction | Pyridine-containing precursors | Substituted thiophenes | Multicomponent reaction to build a thiophene (B33073) ring. vdoc.pub |
This table provides a simplified overview of potential synthetic routes to new heterocyclic compounds.
The bifunctional nature of this compound, with its reactive chloro and hydroxyl groups, provides opportunities for the synthesis of dimeric and polymeric structures. The hydroxyl group can be used as a point of linkage to create esters or ethers, while the chloro group can undergo coupling reactions.
For instance, two molecules of this compound could potentially be linked through an ether bond formed between the hydroxyl group of one molecule and the pyridine ring of another, following displacement of the chlorine atom. This would result in a dimeric structure. While specific examples of dimerization or polymerization starting directly from this compound are not prevalent in the searched literature, the principles of polymer chemistry suggest that with appropriate functionalization, this molecule could serve as a monomer unit. The pyridine nitrogen also offers a site for coordination with metal ions, which could lead to the formation of coordination polymers.
Exploration of Analogues with Varied Substitution Patterns
Investigating analogues of this compound with different substituents is a key strategy in medicinal chemistry and materials science to fine-tune the properties of the molecule.
The position of the halogen atom on the pyridine ring significantly impacts the molecule's electronic properties and reactivity. In this compound, the chlorine atom is at the 4-position. Moving the chlorine to the 3- or 5-position, for example, would alter the electron distribution within the pyridine ring, thereby affecting the acidity of the hydroxyl proton, the nucleophilicity of the pyridine nitrogen, and the susceptibility of the chloro-substituent to nucleophilic attack. amazonaws.com
Generally, a halogen at the 4-position of a pyridine ring is more readily displaced by nucleophiles compared to a halogen at the 3-position due to the ability to stabilize the negative charge in the transition state through resonance involving the nitrogen atom. The reactivity of different halogen-substituted pyridines is a fundamental concept in heterocyclic chemistry. ethernet.edu.et
| Halogen Position | Relative Reactivity to Nucleophilic Substitution | Reason |
| 2- or 4-position | Higher | The negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen. |
| 3-position | Lower | The negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. |
This table illustrates the general trend of reactivity for halogenated pyridines.
Replacing the chloro-substituent with alkyl groups or other functional groups can have a profound effect on the molecule's physical and biological properties. Alkyl groups, for instance, can influence the molecule's lipophilicity, which is a critical parameter for its interaction with biological membranes and protein binding pockets. mdpi.comnih.gov
The introduction of different substituents can also affect intermolecular interactions, such as hydrogen bonding and van der Waals forces. rsc.org For example, replacing the chlorine with a methyl group would remove the potential for halogen bonding but would increase the local electron density. The size and shape of the substituent will also dictate how the molecule fits into a binding site or packs in a crystal lattice. These modifications are a cornerstone of structure-activity relationship studies, where the goal is to optimize a molecule for a specific purpose by systematically altering its structure. nih.gov
Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts
SAR studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. For this compound, such studies would systematically modify its structure to identify key pharmacophoric features and their impact on interactions with biological molecules.
Correlation of Structural Features with Molecular Target Binding
The molecular structure of this compound comprises a pyridine ring, a chlorine substituent, and an ethanol (B145695) group. Each of these features can contribute to its interaction with molecular targets.
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, including enzymes and receptors. The aromatic nature of the ring also allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket.
Ethanol Group: The hydroxyl group of the ethanol side chain is a key functional group that can act as both a hydrogen bond donor and acceptor. This versatility allows for the formation of strong hydrogen bonds with amino acid residues such as serine, threonine, and aspartate in a binding site. The ethyl portion of the side chain can engage in hydrophobic interactions.
Molecular docking studies on related 2-chloropyridine (B119429) derivatives have suggested potential interactions with various enzymes. For instance, certain derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been investigated as potential inhibitors of telomerase, a target in cancer research. In these theoretical models, the pyridine nitrogen and other substituents form key hydrogen bonds and hydrophobic interactions within the enzyme's active site. While not directly studying this compound, these findings highlight the types of interactions this class of compounds can engage in.
Table 1: Potential Molecular Interactions of this compound Structural Features
| Structural Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Pyridine Nitrogen | Hydrogen Bond Acceptor, π-π Stacking | Ser, Thr, Asn, Gln, Phe, Tyr, Trp |
| Chlorine Atom | Halogen Bonding, Hydrophobic | Electron-rich atoms, Leu, Ile, Val |
| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asp, Glu, His |
| Ethyl Group | Hydrophobic Interactions | Leu, Ile, Val, Ala |
Influence of Chirality on Specific Molecular Interactions
The carbon atom of the ethanol group in this compound, which is bonded to the hydroxyl group and the pyridine ring, is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-Chloropyridin-2-yl)ethanol and (S)-1-(4-Chloropyridin-2-yl)ethanol.
Chirality is a critical factor in molecular recognition, as biological targets such as enzymes and receptors are themselves chiral. Consequently, the two enantiomers of a chiral compound can exhibit significantly different biological activities. One enantiomer may bind with high affinity and elicit a specific response, while the other may have lower affinity or even interact with a different target, leading to different or off-target effects.
The differential interaction of enantiomers is based on the three-dimensional arrangement of their atoms. For an effective binding to a chiral receptor, a "three-point attachment" is often required. The specific spatial orientation of the pyridine ring, the hydroxyl group, and the methyl group around the chiral center will determine how well each enantiomer fits into the binding site.
For example, if a hypothetical receptor has binding pockets that specifically recognize the pyridine ring, the hydroxyl group (as a hydrogen bond donor), and the methyl group (through a hydrophobic interaction), only one enantiomer will be able to orient all three groups optimally for interaction. The other enantiomer, being a mirror image, will not be able to achieve the same complementary fit.
Applications of 1 4 Chloropyridin 2 Yl Ethanol As a Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
1-(4-Chloropyridin-2-yl)ethanol serves as a crucial starting material in the multi-step synthesis of intricate organic molecules. Its pyridine (B92270) core and reactive chloro and hydroxyl groups allow for a variety of chemical transformations, enabling chemists to build upon its framework to construct larger and more elaborate structures. The strategic placement of the chloro and ethanol (B145695) groups on the pyridine ring provides specific sites for reactions such as nucleophilic substitution, oxidation, and esterification, which are fundamental processes in the assembly of complex molecular architectures.
The versatility of this compound is evident in its use in the synthesis of various substituted pyridine derivatives. google.com These derivatives are often key intermediates in the preparation of pharmaceutically active compounds and other functional organic materials. The ability to modify both the ethanol side chain and the pyridine ring allows for the systematic variation of the molecule's properties, a critical aspect of rational drug design and materials science.
Intermediate in the Synthesis of Chiral Auxiliaries and Catalysts
The chiral nature of this compound, which can exist as two enantiomers, makes it a valuable intermediate in the synthesis of chiral auxiliaries and catalysts. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the desired product. After the reaction, the auxiliary can be removed and often recycled.
The development of enantioselective catalysts is a significant area of research in organic chemistry, and this compound provides a scaffold for the creation of such catalysts. For instance, the hydroxyl group can be derivatized to attach to a metal center, while the pyridine nitrogen and the chloro substituent can influence the electronic and steric environment around the metal, thereby directing the stereoselectivity of the catalyzed reaction. The synthesis of chiral intermediates like (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol, which is used in the production of antifungal agents, highlights the importance of such building blocks in creating enantiomerically pure drugs. researchgate.net
Role in the Construction of Macrocyclic Architectures
Macrocycles, which are large ring structures, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets with high affinity and selectivity. nih.gov this compound can be employed as a key component in the synthesis of macrocyclic compounds. google.com The functional groups on this building block can be utilized in ring-closing reactions to form the macrocyclic framework.
For example, the hydroxyl group can be converted into a leaving group or used in an esterification or etherification reaction to link with another part of the molecule, while the chloro group can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, thereby closing the ring. The resulting macrocycles can incorporate the pyridine unit, which can be crucial for their biological activity or material properties. The discovery of potent kinase inhibitors with macrocyclic structures, such as SB1518, underscores the potential of this synthetic strategy. nih.gov
Utility in Agrochemical Research (excluding safety/efficacy)
In the field of agrochemical research, the development of new and effective compounds is a continuous process. This compound serves as a valuable building block in the synthesis of novel agrochemical candidates. The pyridine ring is a common motif in many successful pesticides and herbicides, and the specific substitution pattern of this compound offers a unique starting point for the exploration of new chemical space.
Researchers can modify the structure of this compound to synthesize a library of related compounds, which can then be screened for their potential agrochemical applications. The presence of the chloro substituent is particularly noteworthy, as halogenated compounds often exhibit enhanced biological activity. For instance, derivatives of this compound could be explored for their fungicidal properties, drawing parallels to existing agrochemicals like Nibenazole. google.com
Applications in Material Science (excluding specific properties)
The application of this compound extends into the realm of material science, where it can be used as a monomer or a precursor to monomers for the synthesis of new polymers and functional materials. bldpharm.com The reactive sites on the molecule allow for its incorporation into polymeric chains or for its use in the creation of specialized organic materials.
The pyridine unit can impart specific electronic and coordination properties to the resulting materials. For example, polymers containing this moiety might be investigated for their use in electronic devices, as sensors, or as ligands for the capture of metal ions. The ability to tailor the structure of the monomer by modifying the ethanol side chain or by replacing the chloro group allows for the fine-tuning of the properties of the final material.
Mechanistic Biological Investigations Excluding Human Clinical Trials and Safety Profiles
In Vitro Biological Activity Studies
No in vitro studies detailing the biological activity of 1-(4-Chloropyridin-2-yl)ethanol, such as antimicrobial or insecticidal effects, have been published in the scientific literature.
There are no available studies that elucidate the cellular or sub-cellular mechanisms of action for this compound.
Research on the influence of this compound on biochemical processes is not present in the available scientific literature.
Interaction with Biological Systems at a Fundamental Level
No studies have been found that describe the fundamental interactions of this compound with biological systems, such as protein binding.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and predicting the reactivity of molecules.
Modeling reaction pathways using computational methods can elucidate the mechanisms of chemical reactions, determine activation energies, and predict reaction outcomes. For 1-(4-Chloropyridin-2-yl)ethanol, this could involve studying its synthesis, oxidation, or substitution reactions. While computational studies on reaction pathways of similar pyridine (B92270) derivatives exist, specific and detailed reaction pathway modeling for this compound has not been a focus of published research. Such a study would provide valuable data on its kinetic and thermodynamic stability under various reaction conditions.
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential techniques for studying how a molecule might interact with biological macromolecules, such as proteins.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For this compound, these simulations would identify potential binding poses and key interactions (like hydrogen bonds or hydrophobic contacts) within a protein's active site. Although docking studies have been performed on various chloropyridine derivatives to explore their potential as enzyme inhibitors, specific simulation results focusing solely on the ligand-protein interactions of this compound are not detailed in the available literature. nih.gov
Conformational analysis is used to determine the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the rotation around the single bond connecting the ethanol (B145695) side chain to the pyridine ring is of particular interest. A detailed computational study would reveal the most energetically favorable conformations, which is crucial for understanding its interactions and reactivity. However, a specific conformational analysis for this compound is not presently found in scientific publications.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The way molecules interact with each other governs their physical properties and their behavior in a biological context.
Detailed computational analyses are necessary to quantify the strength and geometry of intermolecular interactions like hydrogen bonding and π-stacking for this compound. The hydroxyl group of the ethanol moiety is a potential hydrogen bond donor and acceptor. nih.gov The chloropyridine ring can participate in π-stacking interactions with other aromatic systems. nih.govresearchgate.net While the principles of these interactions are well-understood, specific studies quantifying these interactions for this compound are not available. Such research would be valuable for understanding its crystal packing and its potential to interact with aromatic residues in proteins.
Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)
Theoretical Prediction of Infrared (IR) Spectra
The prediction of IR spectra through computational means is predominantly achieved using Density Functional Theory (DFT). researchgate.netresearchgate.net This method calculates the vibrational frequencies of a molecule in its ground electronic state. The process begins with the geometry optimization of the molecule to find its most stable conformation, a minimum on the potential energy surface. researchgate.netchemrxiv.org Following optimization, vibrational frequency calculations are performed. These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates, which provides the force constants for the molecular vibrations. arxiv.orgchemrxiv.org
The output of these calculations is a list of harmonic vibrational frequencies and their corresponding IR intensities. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or O-H bending. libretexts.org It is a common practice to apply a scaling factor to the calculated frequencies, as the harmonic approximation often overestimates the actual anharmonic vibrational frequencies. mdpi.comcore.ac.uk The choice of DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of the prediction and is often benchmarked against experimental data for similar classes of compounds. researchgate.netresearchgate.net
For this compound, a theoretical IR spectrum would be expected to show characteristic peaks for the substituted pyridine ring and the ethanol side chain. A hypothetical table of predicted vibrational frequencies, based on typical DFT calculations for similar molecules, is presented below.
Table 1: Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted Intensity |
| O-H Stretch | 3450 | Strong, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| C=C/C=N Ring Stretch | 1600-1450 | Strong to Medium |
| C-O Stretch | 1100 | Strong |
| C-Cl Stretch | 750 | Medium |
Theoretical Prediction of Ultraviolet-Visible (UV-Vis) Spectra
The prediction of UV-Vis absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the electronic transition energies from the ground state to various excited states. The process also starts with an optimized ground-state geometry of the molecule. Then, a TD-DFT calculation is performed to obtain the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netresearchgate.net
The choice of functional and basis set significantly influences the accuracy of the predicted UV-Vis spectrum. nih.govrsc.org For organic molecules, hybrid functionals like B3LYP and PBE0, and range-separated functionals like CAM-B3LYP are commonly used. rsc.orgnih.gov Solvent effects are also a crucial consideration, as they can cause shifts in the absorption wavelengths. These effects are often modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com
For this compound, the UV-Vis spectrum would be expected to exhibit absorptions characteristic of the substituted pyridine ring, likely corresponding to π → π* and n → π* electronic transitions. A hypothetical table of predicted electronic transitions is shown below.
Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound in a Solvent
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ (n → π) | 275 | 0.02 |
| S₀ → S₂ (π → π) | 230 | 0.55 |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(4-Chloropyridin-2-yl)ethanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the ethyl group and the pyridine (B92270) ring protons.
Methyl Protons (-CH₃): These three protons appear as a doublet due to coupling with the adjacent methine proton.
Methine Proton (-CH): This single proton appears as a quartet, as it is split by the three protons of the adjacent methyl group.
Hydroxyl Proton (-OH): This proton typically appears as a broad singlet, and its chemical shift can be variable.
Pyridine Ring Protons: The substituted pyridine ring contains three aromatic protons. Their specific chemical shifts and coupling patterns are influenced by the positions of the chloro and ethanol (B145695) substituents, leading to distinct signals for the protons at positions 3, 5, and 6.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~1.5 | Doublet (d) | -CH₃ |
| ~5.0 | Quartet (q) | -CH(OH) |
| Variable | Broad Singlet (br s) | -OH |
| ~7.3-8.5 | Multiplet/Doublet | Pyridine Ring Protons (H-3, H-5, H-6) |
Note: The exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and instrument used.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Since ¹³C has a low natural abundance, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The this compound molecule has seven unique carbon atoms, which would result in seven distinct signals in the ¹³C NMR spectrum.
Aliphatic Carbons: Signals for the methyl (-CH₃) and methine (-CH) carbons appear in the upfield region of the spectrum.
Aromatic Carbons: The five carbons of the pyridine ring appear in the downfield (aromatic) region. The chemical shifts are influenced by the attached functional groups, with the carbon atom bonded to the chlorine atom (C-4) and the carbon bonded to the ethanol substituent (C-2) having characteristic shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~70 | -CH(OH) |
| ~120-165 | Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6) |
Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of the ¹H and ¹³C spectra by revealing correlations between different nuclei.
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the methine proton (-CH) and the methyl protons (-CH₃), confirming the ethanol fragment. It would also show correlations between adjacent protons on the pyridine ring. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov It is used to definitively assign which protons are attached to which carbons. For example, the proton signal assigned to the methyl group will show a cross-peak with the carbon signal of the methyl group. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov HMBC is vital for piecing together the molecular structure. For instance, it can show correlations from the methyl protons to the methine carbon and the C-2 carbon of the pyridine ring, and from the methine proton to the C-2 and C-3 carbons, confirming the attachment point of the ethanol substituent to the pyridine ring. sdsu.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information about the molecular weight and elemental formula of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments. The molecular formula of this compound is C₇H₈ClNO. bldpharm.com HRMS can confirm this composition by providing an experimentally measured mass that is extremely close to the theoretically calculated mass. For example, the calculated mass for the protonated molecule [M+H]⁺ is compared to the measured value. rsc.org
Table 3: HRMS Data for this compound
| Ion | Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| [M+H]⁺ | C₇H₉ClNO⁺ | 158.0367 | Typically within 5 ppm |
Note: The "Found Mass" is determined experimentally.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. sigmaaldrich.com An LC system separates the components of a mixture, and the eluent is then directed into the mass spectrometer for analysis. This technique is invaluable for assessing the purity of a this compound sample by separating it from any starting materials (such as 1-(4-chloropyridin-2-yl)ethanone), byproducts, or degradation products. nih.gov LC-MS/MS, a tandem MS technique, can further be used to fragment the separated ions to gain structural information, aiding in the unequivocal identification of the compound and any related impurities. nih.govresearchgate.net
Vibrational Spectroscopy (IR) for Functional Group Identification
The key functional groups in this compound are the hydroxyl (-OH) group, the pyridine ring, and the carbon-chlorine (C-Cl) bond. The IR spectrum is anticipated to display the following significant peaks:
O-H Stretch: A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info For instance, the spectrum of liquid ethanol shows a very broad, strong O-H stretching band centered around 3391 cm⁻¹. vscht.cz
C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz Aliphatic C-H stretching from the ethyl group (both the CH and CH₃) will absorb just below 3000 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. Aromatic hydrocarbons typically show absorptions between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz
C-O Stretch: A strong band corresponding to the stretching of the C-O single bond of the secondary alcohol is anticipated in the 1260-1050 cm⁻¹ region. vscht.cz The spectrum for ethanol shows C-O stretches at 1102 and 1055 cm⁻¹. vscht.cz
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to give rise to a band in the fingerprint region, typically between 800 and 600 cm⁻¹.
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of overlapping signals unique to the molecule, arising from various bending and stretching vibrations, which can be used to confirm the identity of the compound by matching it with a reference spectrum. docbrown.info
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| Hydroxyl (-OH) | Stretching | 3400 - 3200 | Strong, Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak, Sharp |
| Aliphatic C-H | Stretching | < 3000 | Medium |
| Pyridine Ring (C=N, C=C) | Stretching | 1600 - 1400 | Medium to Strong, Sharp |
| Alcohol (C-O) | Stretching | 1260 - 1050 | Strong |
| Carbon-Chlorine (C-Cl) | Stretching | 800 - 600 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Currently, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related structures, such as substituted pyridyl-ethanol complexes, provides insight into the likely solid-state conformation. nist.gov For instance, the crystal structure analysis of a coordination polymer containing a 1-(pyridin-2-yl)ethylidene moiety reveals details about the planarity and interaction of the pyridine ring system. nist.gov
A crystallographic study of this compound would be expected to reveal:
The conformation of the ethanol substituent relative to the pyridine ring.
The dihedral angle between the plane of the pyridine ring and the C-O bond of the alcohol.
The formation of intermolecular hydrogen bonds where the hydroxyl group acts as a donor and the pyridine nitrogen atom of an adjacent molecule acts as an acceptor, leading to the formation of supramolecular chains or networks.
Possible π-π stacking interactions between the electron-deficient pyridine rings of neighboring molecules.
Obtaining single crystals of sufficient quality is a prerequisite for this analysis. This is often achieved by slow evaporation of a solution of the pure compound in a suitable solvent.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. For this compound, both achiral and chiral chromatographic methods are vital.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a synthesized compound and for quantifying it in various matrices. A typical HPLC method for a pyridine derivative like this compound would utilize reverse-phase chromatography.
In a reverse-phase setup, a nonpolar stationary phase (like a C18-modified silica (B1680970) column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For pyridine-containing compounds, which can be basic, it is often necessary to add a modifier to the mobile phase to ensure good peak shape and reproducibility. bldpharm.comchemicalbridge.co.uk
A plausible HPLC method would involve:
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: An isocratic or gradient mixture of a polar organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a consistent pH. mdpi.com
Detection: UV detection is suitable due to the presence of the pyridine chromophore. The detection wavelength would be set at a λmax of the compound, likely around 260-270 nm.
Flow Rate: A typical analytical flow rate would be around 1.0 mL/min.
This method would separate this compound from starting materials, by-products, and other impurities, with purity calculated from the relative peak area.
Table 2: Representative HPLC Parameters for Purity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Octadecylsilyl (C18) silica gel | Provides nonpolar surface for reverse-phase separation. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with buffer | Elutes compounds based on polarity. Buffer controls ionization and improves peak shape. mdpi.com |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |
| Detection | UV at ~265 nm | Quantifies the analyte based on its UV absorbance. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |
Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral chromatography is the most effective method for separating these enantiomers and determining the enantiomeric excess (ee) or enantiomeric purity of a sample. ijrpr.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ijrpr.comnih.gov
Commonly used CSPs for separating chiral alcohols and pyridine derivatives include those based on polysaccharides like cellulose (B213188) or amylose, often derivatized with carbamates (e.g., tris(3,5-dimethylphenylcarbamate)). nih.gov Cyclodextrin-based CSPs are also effective for separating compounds containing aromatic rings. mdpi.com
A typical chiral HPLC separation might employ:
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD, Chiralpak® AD) or a cyclodextrin-based column.
Mobile Phase: Normal-phase (e.g., a mixture of hexane (B92381) and a polar alcohol like ethanol or isopropanol) or polar organic mode (e.g., acetonitrile with additives). nih.govnih.gov The choice of mobile phase significantly impacts the separation factor (α) and resolution (Rs).
Detection: UV detection, as in achiral HPLC.
The successful separation of the two enantiomers allows for the accurate determination of their ratio in a given sample, which is critical in pharmaceutical contexts where enantiomers can have different biological activities. ijrpr.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample. doi.org It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula. doi.orggoogle.com
For this compound, the molecular formula is C₇H₈ClNO. The theoretical elemental composition is calculated based on the atomic weights of its constituent elements. The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. Chlorine content is determined by separate methods, such as Schöniger oxidation followed by titration.
A satisfactory elemental analysis result, where the experimental percentages are within ±0.4% of the theoretical values, provides strong evidence for the compound's identity and high purity.
Table 3: Elemental Composition of this compound (C₇H₈ClNO)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 53.35 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.12 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.50 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.89 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.15 |
| Total | 157.600 | 100.00 |
Future Perspectives in 1 4 Chloropyridin 2 Yl Ethanol Research
Exploration of Novel Synthetic Routes and Catalytic Approaches
Future research into the synthesis of 1-(4-Chloropyridin-2-yl)ethanol is anticipated to move beyond traditional methods, focusing on more efficient, selective, and sustainable catalytic approaches. A key area of development will be the advancement of asymmetric synthesis to produce enantiomerically pure forms of the alcohol, which is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities.
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is a primary focus for producing specific enantiomers of pyridyl alcohols. nih.govccel.org Research is likely to concentrate on transition metal complexes with chiral ligands that can facilitate highly enantioselective reactions. chim.it For instance, iridium catalysts with chiral spiro phosphine-oxazoline ligands have shown success in the hydrogenation of related cyclic imines bearing a pyridyl group. chim.it Chemoenzymatic synthesis pathways also present a promising future direction, utilizing enzymes like alcohol dehydrogenases for the stereoselective reduction of a corresponding ketone precursor to yield highly enantiopure alcohols. nih.gov
Advanced C-C Bond Formation: The construction of the carbon skeleton of pyridine (B92270) derivatives is another area ripe for innovation. Future methodologies will likely involve novel strategies for carbon-carbon bond formation. nih.govmdpi.com Metal-free cascade reactions that form C-C and C-N bonds in a single operation are being developed for heterocyclic compounds, offering advantages such as mild reaction conditions and a wide tolerance of different functional groups. nih.gov Additionally, photoredox catalysis is emerging as a powerful tool for the direct C-H arylation of pyridines, proceeding under milder conditions and often without the need for external oxidants. nih.gov
Table 1: Potential Catalytic Systems for Future Synthesis
| Catalytic Approach | Catalyst Type | Potential Advantages |
|---|---|---|
| Asymmetric Reduction | Chiral Transition Metal Complexes (e.g., Iridium, Rhodium) | High enantioselectivity, direct route to chiral alcohols. chim.it |
| Chemoenzymatic Synthesis | Alcohol Dehydrogenases | Excellent enantioselectivity, mild reaction conditions. nih.gov |
| C-H Functionalization | Photocatalysts (e.g., organic dyes, iridium complexes) | Direct functionalization, avoids pre-functionalized starting materials. nih.gov |
| Metal-Free Cyclization | Organocatalysts | Avoids heavy metal contamination, environmentally benign. nih.gov |
Development of Advanced Derivatives for Specific Research Applications
The core structure of this compound serves as a versatile scaffold for the development of advanced derivatives with tailored properties for specific research applications. Future work will likely focus on modifying the pyridine ring, the ethanol (B145695) side chain, and the chlorine substituent to modulate biological activity and physicochemical properties.
Modification of the Pyridine Ring: The electronic properties of the pyridine ring can be tuned by introducing various substituents. The synthesis of derivatives with different groups on the pyridine ring can lead to compounds with a range of biological activities, including antimicrobial and antiproliferative effects. mdpi.commdpi.com For example, the incorporation of amide or sulfonamide functionalities could enhance interactions with biological targets.
Derivatization of the Ethanol Moiety: The hydroxyl group of the ethanol side chain is a prime site for modification. Esterification or etherification can alter the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the alcohol can be oxidized to a ketone, providing a key intermediate for further functionalization.
Substitution of the Chlorine Atom: The chlorine atom on the pyridine ring can be replaced by various nucleophiles to generate a library of new compounds. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to introduce aryl, alkyl, or amino groups at this position, significantly expanding the chemical diversity of the derivatives. sigmaaldrich.com
Table 2: Examples of Potential Advanced Derivatives
| Derivative Type | Potential Application | Rationale |
|---|---|---|
| Fluorinated Analogues | Enhanced Metabolic Stability, Altered Binding Affinity | Fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic properties. nih.gov |
| Amide Derivatives | Increased Biological Target Interaction | Amide groups can act as hydrogen bond donors and acceptors, enhancing binding to proteins. nih.gov |
| Fused Heterocyclic Systems | Novel Biological Scaffolds | Fusing the pyridine ring with other heterocyclic systems can lead to completely new classes of compounds with unique biological profiles. |
| Organometallic Complexes | Catalysis, Bioimaging | The pyridine nitrogen can coordinate to metal centers, creating complexes with catalytic or imaging properties. |
Deeper Mechanistic Insights into Biological Interactions
A significant future direction for research on this compound and its derivatives will be to gain a deeper understanding of their mechanisms of action at a molecular level. This will involve a combination of experimental and computational approaches to identify biological targets and elucidate the nature of the interactions.
Target Identification and Validation: Advanced chemical biology techniques, such as affinity chromatography and activity-based protein profiling, will be instrumental in identifying the specific proteins or enzymes with which these compounds interact. Once potential targets are identified, genetic and pharmacological methods will be used to validate their role in the observed biological effects.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of the derivatives and their biological activity will provide crucial insights. mdpi.comresearchgate.net By synthesizing and testing a range of analogues, researchers can determine which structural features are essential for activity and which can be modified to improve potency and selectivity. mdpi.com
Computational Modeling: Molecular docking and molecular dynamics simulations will be employed to model the interaction of these compounds with their biological targets at the atomic level. These computational studies can predict binding modes, estimate binding affinities, and explain the observed SAR, thereby guiding the design of more potent and selective derivatives.
Integration with Machine Learning and AI in Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be beyond the reach of human researchers.
Predictive Modeling: ML algorithms can be trained on existing data to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of novel compounds before they are synthesized. nih.govresearchgate.net Similarly, models can be developed to predict ADME properties and potential toxicity, allowing for the early deselection of compounds with unfavorable profiles. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning the underlying patterns in large datasets of known molecules, these models can generate novel structures that are predicted to be active against a specific biological target and possess favorable drug-like properties.
Sustainable Synthesis and Green Chemistry Considerations
In line with the growing global emphasis on environmental responsibility, future research on this compound will be strongly influenced by the principles of green chemistry. ijarsct.co.inwikipedia.org The goal will be to develop synthetic routes that are not only efficient but also minimize waste, reduce energy consumption, and utilize renewable resources.
Green Solvents and Reagents: There will be a continued push to replace hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or bio-based solvents. ijarsct.co.inrasayanjournal.co.in The use of safer and less toxic reagents will also be a priority. ijarsct.co.in
Catalysis and Energy Efficiency: The use of catalysts, particularly biocatalysts and earth-abundant metal catalysts, will be favored over stoichiometric reagents to improve atom economy and reduce waste. rsc.orgresearchgate.net Microwave-assisted synthesis and other energy-efficient techniques will be explored to reduce reaction times and energy consumption. ijarsct.co.innih.gov
Renewable Feedstocks: As the chemical industry moves towards a more circular economy, there will be increasing interest in developing synthetic routes that utilize renewable feedstocks derived from biomass. While this may be a long-term goal for a compound like this compound, the principles of sustainability will guide research in this direction.
Table 3: Green Chemistry Approaches for Future Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Waste Prevention | One-pot and multicomponent reactions to reduce intermediate isolation steps. wikipedia.orgrasayanjournal.co.in |
| Atom Economy | Catalytic approaches that maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Synthesis | Use of non-toxic reagents and avoidance of hazardous solvents like chlorinated hydrocarbons. ijarsct.co.in |
| Design for Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature and pressure. nih.gov |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the pyridine ring or ethanol side chain. |
| Reduce Derivatives | Avoiding the use of protecting groups to shorten synthetic routes. |
| Catalysis | Employing highly efficient and recyclable catalysts, including biocatalysts. researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Chloropyridin-2-yl)ethanol, and how are reaction conditions optimized?
- Methodology :
- Reduction of ketones : Starting from 2-(4-chloropyridin-2-yl)cyclohexanone, reduction with NaBH₄ or LiAlH₄ yields the alcohol. Reaction conditions (e.g., solvent polarity, temperature) are optimized via kinetic studies to maximize yield .
- Chiral synthesis : Enantioselective reduction using chiral catalysts (e.g., BINAP-Ru complexes) produces enantiomerically pure forms. Parameters like catalyst loading and hydrogen pressure are systematically varied .
- Amination : For derivatives, nucleophilic substitution at the pyridine ring with amines is performed under inert atmospheres. Reaction progress is monitored via TLC or LC-MS .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : ¹H/¹³C NMR identifies functional groups and stereochemistry. Coupling constants in ¹H NMR resolve chiral centers .
- X-ray crystallography : Single-crystal diffraction (using SHELXL) validates molecular geometry and hydrogen bonding. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What strategies are employed to ensure purity during synthesis?
- Methodology :
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials.
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) are used to isolate high-purity crystals. Purity is verified via melting point analysis and HPLC .
Advanced Research Questions
Q. How are stereochemical challenges addressed in synthesizing enantiomerically pure derivatives?
- Methodology :
- Chiral resolving agents : Diastereomeric salts are formed with chiral acids (e.g., p-toluoyl-L-tartaric acid) and separated via selective crystallization .
- Asymmetric catalysis : Chiral ligands (e.g., DMAP derivatives) induce enantioselectivity in nucleophilic substitutions. Enantiomeric excess (ee) is quantified using chiral HPLC .
Q. How can reaction yields be improved in the synthesis of dimeric carbamate derivatives?
- Methodology :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance carbamate coupling efficiency.
- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions. Yield improvements are validated via DOE (Design of Experiments) .
Q. What approaches resolve discrepancies in spectroscopic data during structure elucidation?
- Methodology :
- Cross-validation : Combine NMR, X-ray, and IR data to confirm bond assignments. For example, carbonyl stretches in IR validate esterification .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them to experimental data .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
- Methodology :
- Systematic modifications : Introduce substituents (e.g., halogens, alkyl groups) at the pyridine ring. Biological activity (e.g., antimicrobial potency) is tested against bacterial strains .
- QSAR modeling : Machine learning algorithms correlate structural descriptors (e.g., logP, H-bond donors) with activity data to predict novel derivatives .
Q. What methods assess the environmental impact of this compound?
- Methodology :
- Biodegradability assays : OECD 301F test measures microbial degradation in aqueous media.
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) determine EC₅₀ values. LC-MS tracks bioaccumulation in model organisms .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
